Cas no 1443344-88-4 ((3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane)

Technical Introduction: (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane is a fluorinated and chlorinated benzyl sulfide compound characterized by its unique structural features, including a 3-chloro-2-fluorobenzyl moiety and a 4-fluorophenylthio group. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple halogen substituents enhances its reactivity in cross-coupling reactions and functional group transformations. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in research and industrial applications. The compound's precise structural attributes enable tailored modifications for advanced molecular design.
(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane structure
1443344-88-4 structure
Product Name:(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane
CAS No:1443344-88-4
MF:C13H9ClF2S
MW:270.725368261337
CID:5702056
PubChem ID:91657967
Update Time:2025-05-21

(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
    • (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane
    • 1443344-88-4
    • MDL: MFCD18911128
    • Inchi: 1S/C13H9ClF2S/c14-12-3-1-2-9(13(12)16)8-17-11-6-4-10(15)5-7-11/h1-7H,8H2
    • InChI Key: FTQXGRKNAHTBIK-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC=CC(CSC2=CC=C(F)C=C2)=C1F

Computed Properties

  • Exact Mass: 270.0081555g/mol
  • Monoisotopic Mass: 270.0081555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 25.3Ų

(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12142205-1g
(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane
1443344-88-4 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142205-5g
(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane
1443344-88-4 97%
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$1177 2024-07-23

Additional information on (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane

(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane: A Comprehensive Overview

(3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane, identified by the CAS number 1443344-88-4, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its sulfane structure, consists of a sulfur atom bonded to two aromatic rings: a 3-chloro-2-fluorobenzyl group and a 4-fluorophenyl group. The presence of halogens (chlorine and fluorine) in its structure imparts distinct electronic properties, making it an interesting subject for both academic research and industrial applications.

The synthesis of (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane typically involves the reaction of a thiol group with an appropriate electrophilic sulfur reagent. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield, which is particularly relevant in the context of green chemistry initiatives. This method not only reduces reaction time but also minimizes the generation of hazardous byproducts, aligning with contemporary environmental concerns.

One of the most intriguing aspects of this compound is its electronic structure. The fluorine atoms at the 2 and 3 positions on the benzene ring create a unique electron-withdrawing environment, which significantly influences the compound's reactivity. This property has been leveraged in various catalytic applications, where the compound serves as a ligand or a co-catalyst in transition metal-catalyzed reactions. For instance, recent research has demonstrated its effectiveness in facilitating cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it enhances both the rate and selectivity of the reaction.

In addition to its catalytic applications, (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the development of new materials for sensors and electronic devices. For example, studies have highlighted its potential as a sensing material for detecting trace amounts of heavy metals in aqueous solutions due to its high sensitivity and selectivity.

The compound's pharmacological properties are another area of active research. The presence of halogens in its structure suggests potential bioactivity, particularly in terms of antimicrobial and anticancer properties. Recent investigations have explored its ability to inhibit key enzymes associated with cancer cell proliferation, offering a novel avenue for drug discovery. Furthermore, its lipophilic nature makes it a candidate for drug delivery systems, where it can serve as a carrier or stabilizer for hydrophobic drugs.

From an environmental perspective, understanding the fate and transport of (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane in natural systems is crucial for assessing its ecological impact. Research has focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain microbial conditions. This knowledge is essential for developing strategies to mitigate any potential environmental risks associated with its use.

In conclusion, (3-Chloro-2-fluorobenzyl)(4-fluorophenyl)sulfane, CAS No. 1443344-88-4, is a multifaceted compound with diverse applications across chemistry, materials science, and pharmacology. Its unique structural features and electronic properties continue to drive innovative research, positioning it as a valuable tool in both academic and industrial settings.

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